1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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Overview
Description
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a piperidine ring attached to a sulfonyl phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with a suitable alkyl halide, followed by the introduction of the piperidine-1-sulfonyl group through sulfonylation reactions. The final step often involves the coupling of the intermediate with a phenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the piperidine or piperazine rings with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to various receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but lacks the sulfonyl phenyl group.
1-(4-Methylpiperazin-1-yl)pentan-1-one: Contains a piperazine ring but differs in the alkyl chain length and functional groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Features a shorter alkyl chain and different functional groups.
Uniqueness
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to its combination of piperazine and piperidine rings with a sulfonyl phenyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-piperidin-1-ylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-20-13-15-21(16-14-20)19(23)10-7-17-5-8-18(9-6-17)26(24,25)22-11-3-2-4-12-22/h5-6,8-9H,2-4,7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADREEDJUFWGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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